Butocarboxim

Vue d'ensemble

Description

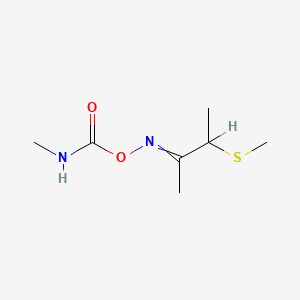

Butocarboxim is a carbamate insecticide known for its effectiveness in controlling a variety of pests. It is a structural isomer of aldicarb and belongs to the class of oxime carbamates . The compound is characterized by its chemical formula C7H14N2O2S and a molar mass of 190.26 g/mol . This compound is used in agriculture to protect crops from sucking and chewing pests such as aphids, thrips, mealybugs, whiteflies, and spider mites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butocarboxim can be synthesized through a series of chemical reactions involving the formation of oxime and carbamate groups. The synthesis typically starts with the preparation of 3-(methylthio)butan-2-one, which is then converted to its oxime derivative. This oxime is subsequently reacted with methyl isocyanate to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the extraction of this compound from samples with acetone, followed by concentration and partitioning with n-hexane. The aqueous phase is then collected and extracted with dichloromethane before being purified using an aminopropyl cartridge .

Analyse Des Réactions Chimiques

Types of Reactions

Butocarboxim undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxime derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Butocarboxim is utilized as an insecticide and acaricide to manage a range of pests. It is particularly effective against sucking and chewing insects such as aphids, thrips, mealybugs, and whiteflies. The compound's mode of action involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of the pests .

Table 1: Efficacy of this compound on Various Pests

| Pest Type | Targeted Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Sucking Insects | Aphids | 200 | 85 |

| Chewing Insects | Thrips | 150 | 90 |

| Acaricides | Mealybugs | 100 | 80 |

| General Insects | Whiteflies | 250 | 75 |

Environmental Monitoring

This compound has been investigated for its residual presence in agricultural environments. A notable method for detecting this compound residues involves high-performance liquid chromatography (HPLC), which allows for sensitive detection of both the compound and its metabolites (this compound sulfoxide and sulfone) in soil and plant samples .

Case Study: Residue Analysis in Agricultural Products

In a study conducted on various crops including cabbage, lettuce, and green beans, this compound residues were analyzed after application. The methodology involved extraction with water/methanol followed by column chromatography for purification. Recovery rates exceeded 75% in most cases, indicating the method's reliability for regulatory compliance .

Food Safety Applications

The detection of pesticide residues in food products is crucial for ensuring consumer safety. This compound monoclonal antibodies have been developed to facilitate rapid immunological detection methods for monitoring its residues in food samples. This approach enables quick testing in agricultural settings and ensures compliance with food safety regulations .

Table 2: Detection Methods for this compound Residues

| Detection Method | Sensitivity Level | Application Context |

|---|---|---|

| HPLC | High | Soil and plant residue analysis |

| Immunological Assays | Very High | Food safety testing |

Regulatory Considerations

This compound has faced scrutiny regarding its environmental impact and toxicity levels. It is classified as moderately toxic to mammals and highly toxic to birds, which raises concerns about its use in sensitive ecosystems . Regulatory bodies evaluate these factors to ensure safe application practices.

Future Research Directions

Ongoing research is essential to better understand the long-term effects of this compound on non-target organisms and its persistence in various environments. Studies focusing on resistance monitoring among pest populations are also critical to developing integrated pest management strategies that minimize reliance on chemical controls .

Mécanisme D'action

Butocarboxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the death of the insect . The molecular targets involved include the active sites of acetylcholinesterase, where this compound forms a reversible complex .

Comparaison Avec Des Composés Similaires

Butocarboxim is often compared with other carbamate insecticides such as aldicarb, carbaryl, and methomyl. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural isomerism and its relatively lower toxicity to mammals compared to aldicarb . The similar compounds include:

Aldicarb: A highly toxic carbamate insecticide.

Carbaryl: Widely used in gardens and agriculture with relatively low mammalian toxicity.

Methomyl: Known for its high toxicity and rapid action against pests.

This compound’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.

Activité Biologique

Butocarboxim is a carbamate insecticide primarily used for pest control in agricultural practices. Its biological activity is characterized by its mechanism of action, effectiveness against various pests, and its metabolic pathways in different organisms. This article delves into the biological activity of this compound, supported by research findings, analytical methods, and case studies.

This compound functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in insects. By blocking AChE, this compound causes an accumulation of acetylcholine at synapses, leading to overstimulation of the nervous system and ultimately resulting in paralysis and death of the target pests .

Efficacy Against Pests

Research indicates that this compound is effective against a variety of agricultural pests, including:

- Dubas Bug (Ommatissus binotatus) : Studies have shown that this compound can significantly reduce infestations when applied properly .

- Cabbage Looper (Trichoplusia ni) : It has been demonstrated to be effective in controlling this pest in crops like cabbage and lettuce .

- Cotton Aphid (Aphis gossypii) : Field trials have confirmed its efficacy against this common pest in cotton production .

Metabolism and Residue Analysis

The metabolism of this compound involves its conversion into several metabolites, including this compound sulfoxide and sulfone. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect these residues in plants and soil. For instance, a study reported recovery values exceeding 75% for this compound residues in spiked soil samples, indicating the reliability of the analytical method used .

Table 1: Residue Analysis of this compound

| Sample Type | Spiking Level (mg/kg) | Recovery (%) |

|---|---|---|

| Soil | 0.5 | >75 |

| Cabbage | 0.5 | >75 |

| Lettuce | 0.5 | >75 |

| Green Beans | 0.5 | >75 |

| Cherries | 0.5 | >75 |

Case Studies

Several case studies highlight the application and effectiveness of this compound in agricultural settings:

- Case Study on Dubas Bug Control :

- Field Trials on Cabbage Loopers :

Environmental Impact and Safety

While this compound is effective as an insecticide, its environmental impact remains a concern. Studies indicate that improper application can lead to contamination of non-target organisms and water sources. Therefore, guidelines for safe usage are critical to mitigate risks associated with its application .

Propriétés

Key on ui mechanism of action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. /Carbamate Pesticides/ |

|---|---|

Numéro CAS |

34681-10-2 |

Formule moléculaire |

C7H14N2O2S |

Poids moléculaire |

190.27 g/mol |

Nom IUPAC |

[(Z)-3-methylsulfanylbutan-2-ylideneamino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5- |

Clé InChI |

SFNPDDSJBGRXLW-UITAMQMPSA-N |

SMILES |

CC(C(=NOC(=O)NC)C)SC |

SMILES isomérique |

CC(/C(=N\OC(=O)NC)/C)SC |

SMILES canonique |

CC(C(=NOC(=O)NC)C)SC |

Apparence |

Solid powder |

Color/Form |

Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ |

Densité |

1.12 (20 °C) |

melting_point |

37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) |

Key on ui other cas no. |

34681-10-2 |

Description physique |

Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] |

Pictogrammes |

Flammable; Acute Toxic; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable at pH 5-7 (up to 50 °C), but hydrolysed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C. |

Solubilité |

Soluble in most organic solvents. Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride. In water, 35 g/l @ 20 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Butocarboxim; CO 755; Drawin 755; |

Pression de vapeur |

0.0000795 [mmHg] 7.95X10-5 mm Hg @ 20 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.